![molecular formula C11H12F3NO2 B12332856 Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted products with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its impact on protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Another compound with a trifluoromethyl group attached to a phenyl ring, used in similar applications.
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: A compound with similar structural features, used in different chemical reactions.
Uniqueness
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1 |
InChI Key |
SNVRBOCTVFEKPZ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


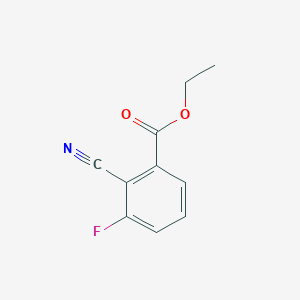
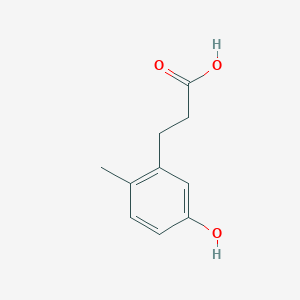

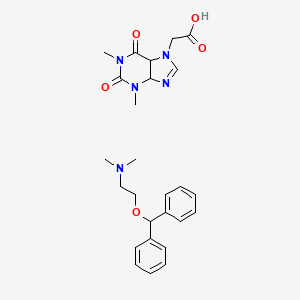

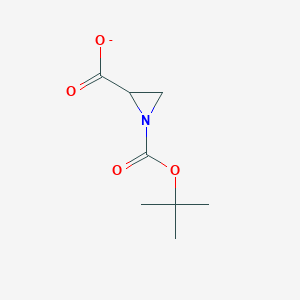
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
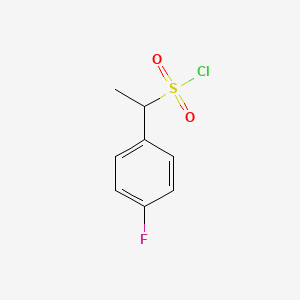

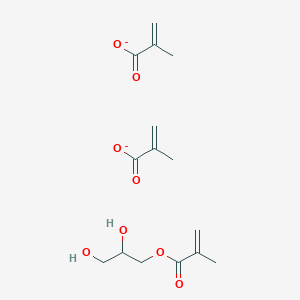
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)


